

## Karavilagenin A CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025



## Karavilagenin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Karavilagenin A** is a cucurbitane-type triterpenoid isolated from the medicinal plant Momordica charantia, commonly known as bitter melon. This document provides a comprehensive technical guide on **Karavilagenin A**, summarizing its chemical identity, physicochemical properties, and biological context. While detailed experimental data on its specific biological activities and mechanism of action are still emerging, this guide consolidates the currently available information to support further research and drug development efforts.

## **Chemical Identity and Properties**

**Karavilagenin A** is identified by the CAS number 912329-03-4.[1][2][3] Its chemical structure and properties are summarized in the tables below. The most commonly cited IUPAC name is  $(23E)-7\beta$ ,25-Dimethoxycucurbita-5,23-dien-3 $\beta$ -ol.

Table 1: Chemical Identifiers



Identifier	Value	
CAS Number	912329-03-4[1][2][3]	
IUPAC Name	(23E)-7 $\beta$ ,25-Dimethoxycucurbita-5,23-dien-3 $\beta$ -ol[1]	
Synonyms	3β-Hydroxy-7β,25-dimethoxycucurbita-5,23-diene, (1S,4S,7S,9β,23E)-7,25-Dimethoxy-9,10,14-trimethyl-4,9-cyclo-9,10-secocholesta-5,23-dien-1-ol[1]	
Molecular Formula	C32H54O3[1][2]	
Molecular Weight	486.78 g/mol [1][3]	

Table 2: Physicochemical Properties

Property	Value	Source
Boiling Point	543.2 ± 40.0 °C	Predicted[1]
Density	1.01 ± 0.1 g/cm <sup>3</sup>	Predicted[1]
рКа	14.94 ± 0.70	Predicted[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	Experimental[1]

Note: Detailed experimentally-derived data such as melting point, optical rotation, and comprehensive spectral data (¹H-NMR, ¹³C-NMR, MS, IR) for **Karavilagenin A** are not readily available in the reviewed scientific literature. Researchers are advised to consult primary isolation and characterization papers for such information, though a definitive source for **Karavilagenin A**'s initial characterization has not been identified in the present search.

# Biological Context and Potential Signaling Pathways



**Karavilagenin A** is a natural product extracted from Momordica charantia.[1][2][3] This plant has a long history in traditional medicine for treating various conditions, including diabetes and inflammation. The therapeutic effects of Momordica charantia extracts are often attributed to their rich content of triterpenoids, including cucurbitacins and their derivatives like the karavilagenins.

While direct studies on the signaling pathways modulated by **Karavilagenin A** are limited, the known biological activities of related compounds from Momordica charantia suggest potential involvement in key cellular signaling cascades relevant to inflammation and metabolic disease. These include the NF-κB, Nrf2, and PPARy pathways.

## **Putative Signaling Interactions**

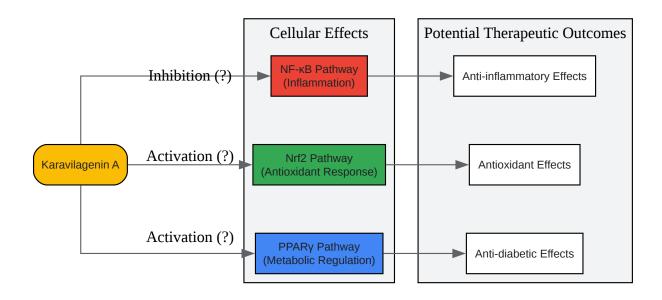
Extracts from Momordica charantia have been shown to exert anti-inflammatory effects by down-regulating the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

Furthermore, compounds from bitter melon are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various cytoprotective genes.

Some cucurbitane triterpenoids have also been identified as ligands for PPARy (Peroxisome proliferator-activated receptor gamma), a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. Activation of PPARy is a key mechanism for many anti-diabetic drugs.

Based on this information, a putative logical workflow for the biological action of **Karavilagenin** A can be conceptualized as follows:





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Putative signaling pathways modulated by Karavilagenin A.

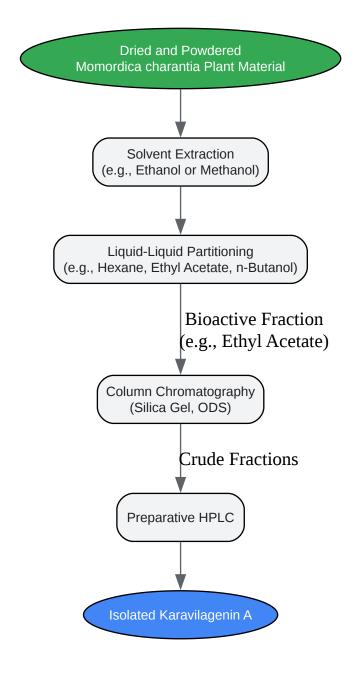
## **Experimental Protocols**

Detailed experimental protocols for the specific isolation, purification, and biological assay of **Karavilagenin A** are not available in the currently reviewed literature. However, a general methodology for the isolation of cucurbitane-type triterpenoids from Momordica charantia can be outlined as follows. Researchers should adapt and optimize these methods based on their specific experimental goals.

## **General Isolation and Purification Workflow**

The isolation of **Karavilagenin A** would typically follow a bioassay-guided fractionation approach.





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General workflow for the isolation of Karavilagenin A.

#### **Protocol Steps:**

Extraction: The dried and powdered plant material (Momordica charantia) is extracted with a
suitable organic solvent such as ethanol or methanol at room temperature or under reflux.
 The solvent is then removed under reduced pressure to yield a crude extract.



- Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol). This step separates compounds based on their polarity. Triterpenoids like **Karavilagenin A** are often enriched in the ethyl acetate fraction.
- Column Chromatography: The bioactive fraction (e.g., the ethyl acetate fraction) is subjected
  to column chromatography over silica gel or octadecylsilyl (ODS) silica gel. A gradient elution
  system with increasing solvent polarity (e.g., a hexane-ethyl acetate gradient) is used to
  separate the components into several crude fractions.
- Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the
  compound of interest are further purified by preparative HPLC, typically on a C18 column
  with a mobile phase such as methanol-water or acetonitrile-water, to yield the pure
  Karavilagenin A.
- Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).

## **Quantitative Biological Data**

Specific quantitative biological activity data for **Karavilagenin A** is scarce in the public domain. One study reported an IC<sub>50</sub> value of >100,000 nM against the human hepatocellular carcinoma cell line SK-HEP1, suggesting low cytotoxicity in this specific cancer cell line. Further research is needed to comprehensively evaluate its biological activity profile, including its potential anti-inflammatory, antioxidant, and anti-diabetic effects.

## Conclusion

**Karavilagenin A** is a promising natural product from Momordica charantia that warrants further investigation. This technical guide provides a foundational understanding of its chemical and physical properties. However, there is a clear need for further research to isolate and characterize **Karavilagenin A** fully, obtain comprehensive spectral and biological activity data, and elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for development as a therapeutic agent.



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   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1157429#karavilagenin-a-cas-number-and-iupac-name]

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